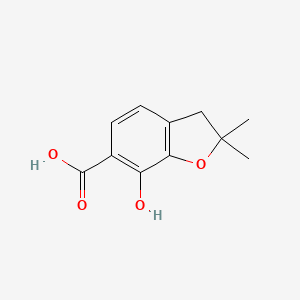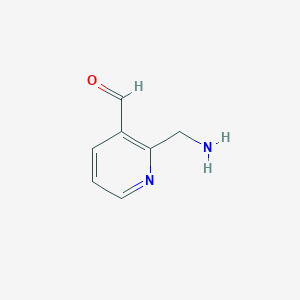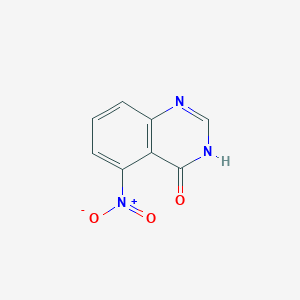
5-Nitro-4-hydroxyquinazoline
Übersicht
Beschreibung
5-Nitro-4-hydroxyquinazoline is a chemical compound with the molecular formula C8H5N3O3 . It has a molecular weight of 191.14 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinazolinone derivatives, which includes 5-Nitro-4-hydroxyquinazoline, often involves the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
The molecular structure of 5-Nitro-4-hydroxyquinazoline includes a quinazoline core, which is a bicyclic compound consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The 5-Nitro-4-hydroxyquinazoline molecule also contains nitro (-NO2) and hydroxy (-OH) functional groups .Physical And Chemical Properties Analysis
5-Nitro-4-hydroxyquinazoline has a melting point of 148-152 °C and a predicted boiling point of 421.4±47.0 °C . Its density is predicted to be approximately 1 g/cm3 . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Application 1: Anti-Tumor Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . These compounds have shown potential as anti-tumor agents .
- Methods of Application: The compound B1, a 4-Hydroxyquinazoline derivative, was found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines . It dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results or Outcomes: An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg . An acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .
Application 2: Antibacterial Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinazolinone and quinazoline derivatives, including 5-Nitro-4-hydroxyquinazoline, have been investigated for their potential as antibacterial agents .
- Methods of Application: Various quinazolinone derivatives have been synthesized and tested for their antimicrobial properties .
- Results or Outcomes: Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .
Application 3: Antioxidant Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinazolinone and quinazoline derivatives have been studied for their potential antioxidant activity .
- Methods of Application: Various quinazolinone derivatives have been synthesized and tested for their antioxidant properties .
- Results or Outcomes: Several research groups have reported promising antioxidant properties of various quinazolinone derivatives .
Application 4: Anti-Inflammatory Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinazolinone and quinazoline derivatives have been investigated for their potential anti-inflammatory activity .
- Methods of Application: Various quinazolinone derivatives have been synthesized and tested for their anti-inflammatory properties .
- Results or Outcomes: Several research groups have reported promising anti-inflammatory properties of various quinazolinone derivatives .
Application 5: Anti-Parkinsonism Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinazolinone and quinazoline derivatives have been investigated for their potential anti-Parkinsonism activity .
- Methods of Application: Various quinazolinone derivatives have been synthesized and tested for their anti-Parkinsonism properties .
- Results or Outcomes: Several research groups have reported promising anti-Parkinsonism properties of various quinazolinone derivatives .
Application 6: Anti-Convulsant Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Quinazolinone and quinazoline derivatives have been studied for their potential anti-convulsant activity .
- Methods of Application: Various quinazolinone derivatives have been synthesized and tested for their anti-convulsant properties .
- Results or Outcomes: Several research groups have reported promising anti-convulsant properties of various quinazolinone derivatives .
Safety And Hazards
5-Nitro-4-hydroxyquinazoline is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
Quinazoline derivatives, including 5-Nitro-4-hydroxyquinazoline, have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential of 5-Nitro-4-hydroxyquinazoline in drug discovery and optimization .
Eigenschaften
IUPAC Name |
5-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-5(9-4-10-8)2-1-3-6(7)11(13)14/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOKBMXSQJZEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693841 | |
| Record name | 5-Nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-4-hydroxyquinazoline | |
CAS RN |
99768-67-9 | |
| Record name | 5-Nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroquinazolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



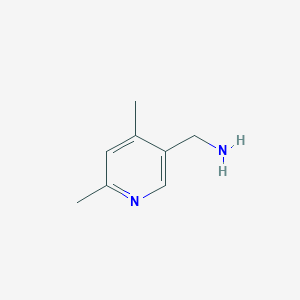
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
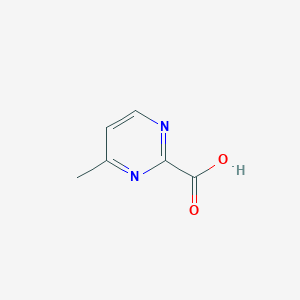
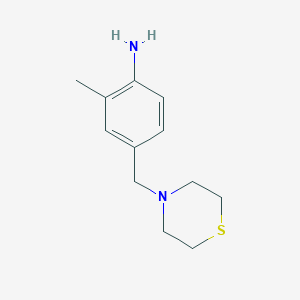
![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)
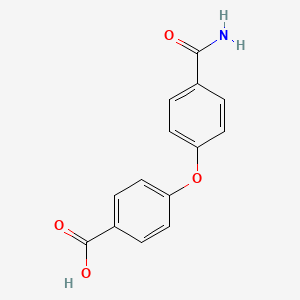
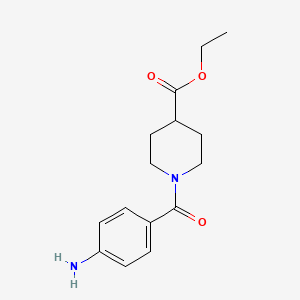
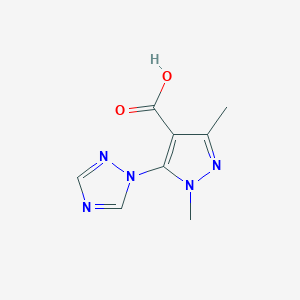
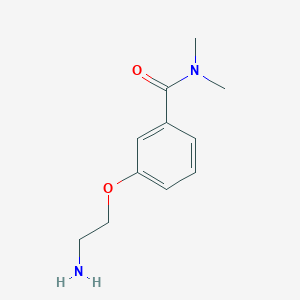
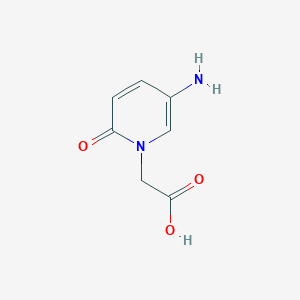
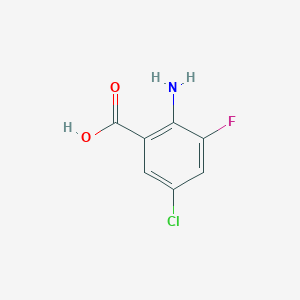
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
